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molecular formula C8H15NO B8708647 6-Methoxy-4,4-dimethyl-2,3,4,5-tetrahydropyridine

6-Methoxy-4,4-dimethyl-2,3,4,5-tetrahydropyridine

Cat. No. B8708647
M. Wt: 141.21 g/mol
InChI Key: VKYNVFGIWMMQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046211

Procedure details

A sample of the title compound of EXAMPLE 168 (636 mg, 5 mmol) was reacted with trimethyloxonium tetrafluoroborate (890 mg, 6 mmol) by the method of EXAMPLE 26 to yield, after chromatography, 550 mg (78%) of the title material.
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
[Compound]
Name
title material
Quantity
550 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][NH:5][C:4](=[O:8])[CH2:3]1.F[B-](F)(F)F.[CH3:15][O+](C)C>>[CH3:1][C:2]1([CH3:9])[CH2:3][C:4]([O:8][CH3:15])=[N:5][CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
636 mg
Type
reactant
Smiles
CC1(CC(NCC1)=O)C
Name
Quantity
890 mg
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Two
Name
title material
Quantity
550 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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